molecular formula C5H4O2 B14492205 2-Hydroxycyclopenta-2,4-dien-1-one CAS No. 64487-55-4

2-Hydroxycyclopenta-2,4-dien-1-one

Cat. No.: B14492205
CAS No.: 64487-55-4
M. Wt: 96.08 g/mol
InChI Key: SFCQDZQJQMRZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxycyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C₅H₄O₂ It is a derivative of cyclopentadienone, featuring a hydroxyl group attached to the cyclopentadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxycyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the photolysis or pyrolysis of precursor compounds such as 1,2-benzoquinone. The reaction typically requires specific conditions, such as low temperatures and an inert atmosphere, to prevent the dimerization of the product .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. similar compounds are often produced using large-scale organic synthesis techniques, which involve controlled reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl group or the double bonds in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxycyclopenta-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxycyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its reactive hydroxyl group and conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The compound’s ability to undergo sigmatropic shifts and Diels-Alder reactions is also of significant interest in understanding its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienone: The parent compound, which lacks the hydroxyl group.

    Tetraphenylcyclopentadienone: A substituted derivative used as a ligand in organometallic chemistry.

    Cyclopenta-2,4-dien-1-one: Another derivative with different substituents.

Uniqueness

2-Hydroxycyclopenta-2,4-dien-1-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

64487-55-4

Molecular Formula

C5H4O2

Molecular Weight

96.08 g/mol

IUPAC Name

2-hydroxycyclopenta-2,4-dien-1-one

InChI

InChI=1S/C5H4O2/c6-4-2-1-3-5(4)7/h1-3H,(H,6,7)

InChI Key

SFCQDZQJQMRZSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.